molecular formula H2K3O5P B1358192 Potassium phosphate tribasic monohydrate CAS No. 27176-10-9

Potassium phosphate tribasic monohydrate

Cat. No.: B1358192
CAS No.: 27176-10-9
M. Wt: 230.28 g/mol
InChI Key: RMNIZOOYFMNEJJ-UHFFFAOYSA-K
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Description

Potassium phosphate tribasic monohydrate, also known as tripotassium phosphate monohydrate, is a water-soluble salt with the chemical formula K₃PO₄·H₂O. It is a strong inorganic base and is commonly used in various industrial and laboratory applications. This compound is known for its high solubility in water and its ability to act as a buffering agent, emulsifying agent, and nutrient fortifier .

Mechanism of Action

Target of Action

Potassium phosphate tribasic monohydrate is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets the cellular membranes of organisms, where it plays a crucial role in maintaining the electrolyte balance . It is also used in the isolation of protein from Gram-positive bacteria .

Mode of Action

This compound interacts with its targets by acting as a buffering agent . It helps maintain a stable pH environment within cells, which is essential for various biochemical reactions. It also provides a source of phosphorus and potassium, two vital nutrients for cellular function .

Biochemical Pathways

This compound is involved in several significant metabolic and enzymatic reactions in almost all organs and tissues . It plays a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

The compound is well absorbed from the upper gastrointestinal tract when taken orally . It enters cells via active transport from extracellular fluid . The majority of the compound is excreted through urine, with small amounts also eliminated through the skin and feces .

Result of Action

The action of this compound results in the maintenance of normal cellular function, acid-base balance, and electrolyte balance . It also exhibits high catalytic property in trans-esterification reactions . Furthermore, it has bactericidal activity .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. It is soluble in water, yielding a clear, colorless solution . Its stability and efficacy can be affected by these factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium phosphate tribasic monohydrate is typically synthesized through the neutralization of phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The balanced chemical equation for this reaction is:

[ \text{H₃PO₄} + 3\text{KOH} \rightarrow \text{K₃PO₄} + 3\text{H₂O} ]

In this process, phosphoric acid is gradually added to a solution of potassium hydroxide while stirring. The reaction proceeds to completion, forming potassium phosphate tribasic as a solid precipitate, which can be filtered and washed to remove impurities. The resulting product is then dried to obtain pure this compound powder .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of high-purity reactants and precise stoichiometric ratios is crucial in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Potassium phosphate tribasic monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium phosphate tribasic monohydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a base in organic synthesis and as a catalyst in various reactions.

    Biology: Acts as a reagent and buffer in molecular biology and biochemistry experiments.

    Medicine: Utilized in buffer solutions to maintain pH stability in pharmaceutical formulations.

    Industry: Employed as a food additive, fertilizer, and water softener

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium phosphate tribasic monohydrate is unique due to its high solubility in water, strong basicity, and versatility in various applications. Unlike its counterparts, it is particularly effective as a buffering agent and catalyst in organic synthesis, making it indispensable in both laboratory and industrial settings .

Properties

IUPAC Name

tripotassium;phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNIZOOYFMNEJJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2K3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181645
Record name Potassium phosphate, tribasic, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27176-10-9, 115281-28-2
Record name Potassium phosphate, tribasic, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium phosphate, tribasic, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, tripotassium salt, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Potassium Phosphate Hydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PHOSPHATE, TRIBASIC, MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4927M96TFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Calcium acetate hydrate and potassium orthophosphate hydrate solutions were prepared as described in Example 1. The potassium orthophosphate hydrate solution was divided in half and acetic acid was added to one of the two portions until the pH of the solution was 7.4 (volume depends on total solution volume, for example 500 mL solution needs about 23 mL of glacial acetic acid). Proportional amounts of each of the three solutions were then measured out to create a calcium to phosphate ratio of 1.67 and pH of 7.4 (final concentrations of ions if they were to remain in solution would be 0.5 m/0.3 m). A 20 mL reaction required 10 mL of the calcium solution to be measured and poured into a beaker and 8.5 mL of the phosphate solution (unadjusted) to be added to the calcium solution followed by 1.5 mL of the pH adjusted solution. Agitation via stirring with a glass rod was then performed until the solution appeared completely mixed and white (a gelation is not seen). The slurry was not aged. The concentrate or solution was then dried in an oven at 70° C. for 24 hours and desiccated until use or immediately atomized onto a TEM grid for characterization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium phosphate tribasic monohydrate
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Potassium phosphate tribasic monohydrate
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Potassium phosphate tribasic monohydrate
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Potassium phosphate tribasic monohydrate
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Potassium phosphate tribasic monohydrate

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